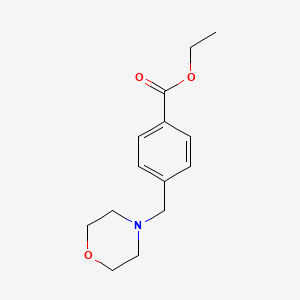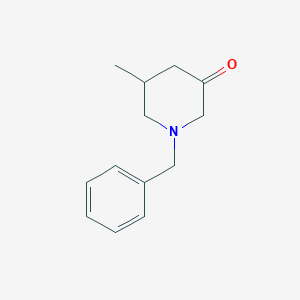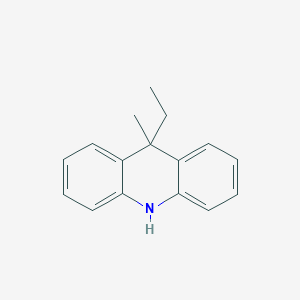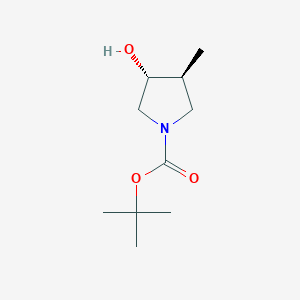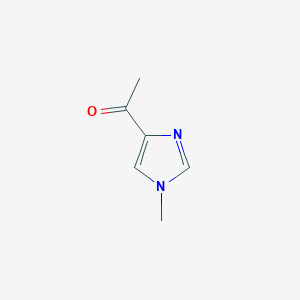
1-(1-methyl-1H-imidazol-4-yl)ethanone
Descripción general
Descripción
1-(1-methyl-1H-imidazol-4-yl)ethanone is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry. The compound this compound has a molecular formula of C6H8N2O and is characterized by the presence of a methyl group attached to the imidazole ring.
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse biological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . The specific interactions and resulting changes would depend on the particular target involved.
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways. For instance, some imidazole derivatives are metabolites in the histidine metabolism pathway . The specific pathways affected by 1-(1-methyl-1H-imidazol-4-yl)ethanone would depend on its specific targets and mode of action.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their absorption and distribution. The metabolism and excretion would depend on the specific chemical structure of the compound and its interactions with metabolic enzymes.
Result of Action
Given the diverse biological activities of imidazole derivatives , it can be expected that this compound would have multiple effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
1-(1-methyl-1H-imidazol-4-yl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with histidine decarboxylase, an enzyme involved in the synthesis of histamine from histidine. This interaction can modulate the production of histamine, which is crucial for various physiological processes, including immune response and gastric acid secretion .
Additionally, this compound can bind to certain receptors, such as histamine receptors, affecting their signaling pathways. This binding can lead to changes in cellular responses, including inflammation and allergic reactions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with histamine receptors can activate or inhibit downstream signaling pathways, leading to changes in cellular activities such as proliferation, differentiation, and apoptosis .
Moreover, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins. This can result in the upregulation or downregulation of specific genes, impacting cellular functions and overall cell health .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, by binding to histidine decarboxylase, it can inhibit the enzyme’s activity, reducing the production of histamine .
Furthermore, this compound can interact with receptors on the cell surface, triggering a cascade of intracellular events. These events can include the activation of second messengers, such as cyclic adenosine monophosphate (cAMP), and subsequent changes in cellular activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH .
Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function. These changes can include alterations in gene expression, enzyme activity, and overall cell health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-allergic properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Beyond this threshold, the effects can become more pronounced and potentially harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can have different biological activities and can further interact with other biomolecules .
The compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. This can result in changes in the concentrations of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its localization within different cellular compartments .
The compound’s distribution can affect its biological activity and interactions with target biomolecules. For instance, its accumulation in certain tissues can enhance its therapeutic effects, while its presence in non-target tissues can lead to off-target effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications .
The compound’s localization can affect its interactions with other biomolecules and its overall biological activity. For example, its presence in the nucleus can impact gene expression, while its localization in the cytoplasm can influence enzyme activity and metabolic processes .
Métodos De Preparación
The synthesis of 1-(1-methyl-1H-imidazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1-methylimidazole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. Another method involves the use of glyoxal, formaldehyde, and a mixture of ammonia and methylamine, which undergoes a series of reactions to form the imidazole ring .
Análisis De Reacciones Químicas
1-(1-methyl-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be oxidized to form corresponding imidazole derivatives. Reduction reactions can lead to the formation of reduced imidazole derivatives. Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(1-methyl-1H-imidazol-4-yl)ethanone has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties. In medicine, imidazole derivatives are explored for their potential therapeutic applications, such as anti-inflammatory and anticancer agents. In industry, the compound is used in the synthesis of various chemicals and materials .
Comparación Con Compuestos Similares
1-(1-methyl-1H-imidazol-4-yl)ethanone can be compared with other similar compounds, such as 1-methylimidazole and 1-(2-methyl-1H-imidazol-4-yl)ethanone. These compounds share a similar imidazole core structure but differ in the position and nature of substituents. The unique structural features of this compound contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-(1-methylimidazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-8(2)4-7-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXBHGNKHIRMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129003-87-8 | |
| Record name | 1-(1-methyl-1H-imidazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



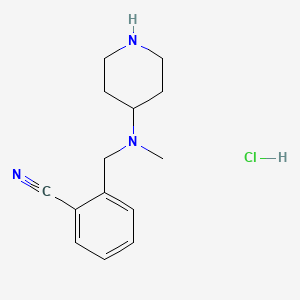
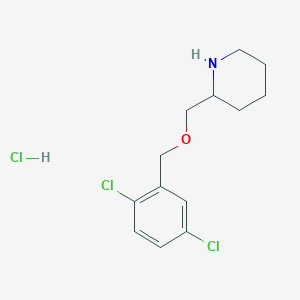
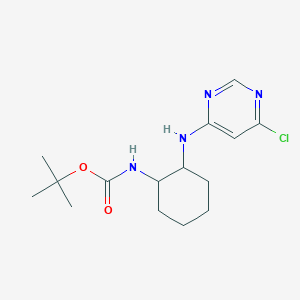

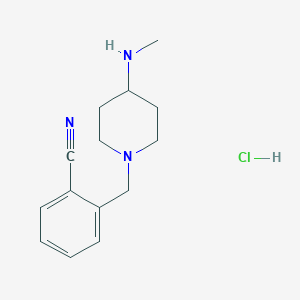
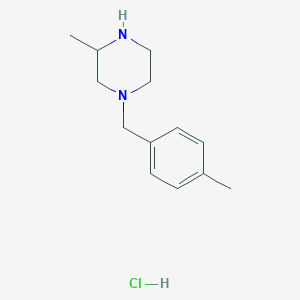
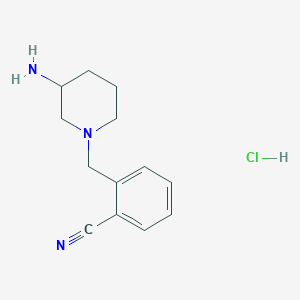
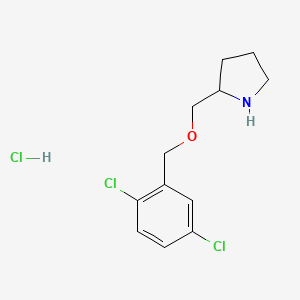
![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate](/img/structure/B3096845.png)
